ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate
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Description
Ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H18Cl2N4O3 and its molecular weight is 433.3 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate (CAS RN: 305337-30-8) is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article delves into the biological activity of this compound, summarizing key research findings, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H18Cl2N4O. The structure features a pyrazole core substituted with a benzyl group and a dichlorophenyl carbamoyl moiety, which is crucial for its biological activity.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. This compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key targets in the treatment of inflammation.
In Vitro Studies
In vitro assays demonstrated that this compound exhibits significant inhibition of COX-2 activity, with an IC50 value comparable to established anti-inflammatory drugs such as diclofenac and celecoxib. For instance, compounds structurally related to this compound showed IC50 values ranging from 0.04 to 0.09 μmol against COX-2 .
In Vivo Studies
In vivo models using carrageenan-induced paw edema in rats indicated that this compound effectively reduces inflammation, supporting its potential as an anti-inflammatory agent. Histopathological evaluations revealed minimal adverse effects on gastric tissues, suggesting a favorable safety profile .
Analgesic Activity
The analgesic properties of this compound were assessed using various pain models. The compound demonstrated significant analgesic activity comparable to standard analgesics in animal models .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
Structural Feature | Effect on Activity |
---|---|
Benzyl group | Enhances lipophilicity and receptor binding affinity |
Dichlorophenyl moiety | Increases COX selectivity and anti-inflammatory potency |
Pyrazole core | Essential for maintaining biological activity |
Research indicates that modifications to these structural features can lead to variations in potency and selectivity against COX enzymes .
Case Study 1: Synthesis and Evaluation
A study conducted by Abdellatif et al. synthesized a series of substituted pyrazole derivatives, including this compound. The synthesized compounds were screened for their anti-inflammatory effects using both in vitro and in vivo models. The results showed that the compound exhibited significant inhibition of edema formation in treated rats compared to controls .
Case Study 2: Comparative Analysis with Other Derivatives
Another research effort compared the efficacy of several pyrazole derivatives against COX enzymes. This compound was found to have a superior selectivity index for COX-2 over COX-1 when benchmarked against other derivatives .
Properties
IUPAC Name |
ethyl 1-benzyl-5-[(3,4-dichlorophenyl)carbamoylamino]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O3/c1-2-29-19(27)15-11-23-26(12-13-6-4-3-5-7-13)18(15)25-20(28)24-14-8-9-16(21)17(22)10-14/h3-11H,2,12H2,1H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRJTXOZZNNOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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